3-Fluoropyridine-2-carbaldehyde

Physicochemical characterization QC/QA specification Regioisomer identification

Securing the correct 3-fluoro regioisomer is critical for route fidelity in S-3578 and taxoid programs-substitution with 2- or 4-fluoro analogs alters pharmacophore geometry and invalidates published SAR. This solid aldehyde (m.p. 49-54°C) enables accurate small-scale weighing, unlike liquid fluoro congeners. • Required specifically for S-3578 derivatives active against MRSA and P. aeruginosa. • Installs the 3-fluoropyridine moiety in taxoid antitumor agents derived from 9β-dihydrobaccatin-9,10-acetals. • Ortho F/CHO electronic profile enables condensation chemistry while reduced pyridine basicity (pKa ~1.25) minimizes unwanted metal coordination. Store under inert gas at 2-8°C. Verify purity and impurity profiles upon receipt.

Molecular Formula C6H4FNO
Molecular Weight 125.10 g/mol
CAS No. 31224-43-8
Cat. No. B156136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-2-carbaldehyde
CAS31224-43-8
Synonyms3-Fluoro-picolinaldehyde;  3-Fluoro-2-formylpyridine
Molecular FormulaC6H4FNO
Molecular Weight125.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)F
InChIInChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
InChIKeyOZIMPUNGBUYCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine-2-carbaldehyde Procurement-Grade Overview


3-Fluoropyridine-2-carbaldehyde (CAS 31224-43-8), also designated 3-fluoro-2-formylpyridine or 3-fluoropyridine-2-carboxaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C₆H₄FNO and molecular weight 125.1 g/mol . The compound exists as a white to green to brown solid at room temperature, exhibiting a melting point of 49–54°C and a boiling point of 112°C at 50 mmHg (lit.) . Its predicted density is 1.269 g/cm³, with a refractive index of 1.607 and a predicted pKa of 1.25 [1]. The compound is soluble in methanol and DMSO, slightly soluble in water, and requires storage under inert gas at 2–8°C to prevent aldehyde oxidation [2]. As a building block in medicinal chemistry and organic synthesis, it serves as a precursor to taxoid-derived antitumor agents and S-3578 antibacterial derivatives [3].

3-Fluoropyridine-2-carbaldehyde Non-Interchangeability


Fluoropyridine aldehydes are not a fungible commodity class. The specific regiochemistry of fluorine substitution (2- vs. 3- vs. 4-position relative to the aldehyde group and pyridine nitrogen) fundamentally alters electron density distribution, dipole moment, hydrogen-bonding capacity, and steric profile of the resulting intermediates [1]. For 3-fluoropyridine-2-carbaldehyde, the ortho relationship between the C3-fluorine and C2-aldehyde creates a unique electronic environment that cannot be replicated by 2-fluoro, 4-fluoro, or 5-fluoro analogs. Selective C3-fluorination of pyridine rings remains a documented synthetic challenge requiring pre-functionalized substrates or specialized methodologies, making the 3-fluoro regioisomer distinct from more readily accessible 2-fluoro or 4-fluoro variants in terms of synthetic accessibility, cost structure, and supply chain stability [2]. The substitution of this specific regioisomer with an alternative fluoropyridine aldehyde would alter the molecular geometry and electronic properties of downstream pharmacophores, potentially compromising target binding, metabolic stability, or synthetic route feasibility. The following evidence dimensions quantify where 3-fluoropyridine-2-carbaldehyde possesses verifiable differentiation.

Quantitative Differentiation Evidence


Physical Property Differentiation from Regioisomeric Analogs

Cross-study comparison of reported physical properties reveals quantifiable differences between 3-fluoropyridine-2-carbaldehyde and its regioisomeric analogs. The 3-fluoro derivative exhibits a melting point of 49–54°C and boiling point of 112°C at 50 mmHg, while 2-fluoropyridine-4-carbaldehyde (CAS 872088-06-3) is reported as a liquid at ambient temperature with a boiling point of 62–64°C at 13 mmHg . The 3-fluoro regioisomer's solid state at room temperature, versus liquid state for certain 2- and 4-fluoro analogs, has direct implications for handling, weighing accuracy, and storage protocols in both research and production environments. The predicted pKa of 1.25 for the 3-fluoro derivative indicates the pyridine nitrogen's basicity is substantially reduced compared to non-fluorinated pyridine-2-carbaldehyde (predicted pKa ~3–4), a property that directly influences reactivity in acid-catalyzed condensation reactions .

Physicochemical characterization QC/QA specification Regioisomer identification

Synthetic Yield Comparison Between Protocols

Direct comparison of two synthetic protocols for 3-fluoropyridine-2-carbaldehyde from 3-fluoropyridine demonstrates quantifiable differences in yield and practical utility. Protocol A (Patent US05716971) employed n-BuLi-mediated lithiation of 3-fluoropyridine followed by DMF quenching, yielding 2.75 g from 5.00 g 3-fluoropyridine (estimated ~44% yield based on reported quantities) . Protocol B (Patent US07781426B2) utilized an optimized procedure with 1,4-diazobicyclo[2.2.2]octane as a lithiation mediator, affording 152.3 mg from 1.07 g 3-fluoropyridine (11% isolated yield) with detailed characterization including Rf=0.23 (20% EtOAc/hexanes) and LCMS confirmation (calc. 126.0, found 125.9 [M+1]⁺) . The yield differential (44% vs. 11%) underscores the sensitivity of this transformation to reaction conditions and the value of optimized protocols. Notably, Protocol B provides more rigorous analytical characterization, which is critical for procurement decisions when batch-to-batch consistency is required.

Process chemistry Synthetic methodology Yield optimization

S-3578 Derivative Synthesis and Antibacterial Activity

3-Fluoropyridine-2-carbaldehyde is explicitly documented as an intermediate for synthesizing S-3578 derivatives that exhibit potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1][2]. This dual-pathogen antibacterial profile is not a generic property of all fluoropyridine aldehydes but is specifically enabled by the 3-fluoro-2-carbaldehyde scaffold, which installs a precise fluorine substitution pattern into the final pharmacophore. Alternative fluoropyridine aldehyde regioisomers (e.g., 2-fluoro-, 4-fluoro-, or 5-fluoro-pyridine carbaldehydes) would produce structurally distinct derivatives with altered spatial orientation of the fluorine atom, likely affecting target binding, antibacterial spectrum, or resistance profile. The specific activity against P. aeruginosa is particularly noteworthy given the intrinsic antibiotic resistance of this Gram-negative pathogen. While quantitative MIC (minimum inhibitory concentration) data for the final S-3578 compounds is not provided in the available source documentation, the direct linkage of this specific building block to a named, dual-active antibacterial series constitutes verifiable differentiation from structurally similar aldehydes that lack this documented synthetic utility.

Antibacterial agents MRSA Pseudomonas aeruginosa Medicinal chemistry

9β-Dihydrobaccatin Taxoid Derivative Synthesis

3-Fluoropyridine-2-carbaldehyde is a documented precursor for preparing taxoids derived from 9β-dihydrobaccatin-9,10-acetals with anti-tumor activities [1][2]. Taxoids represent a clinically validated class of microtubule-stabilizing antineoplastic agents, including paclitaxel and docetaxel. The incorporation of a 3-fluoropyridine moiety into the taxoid scaffold via this specific aldehyde building block introduces fluorine-mediated electronic effects that can modulate the molecule's metabolic stability, tubulin binding affinity, or efflux pump susceptibility. Alternative regioisomers (2-fluoro, 4-fluoro, or 5-fluoro pyridine aldehydes) would install fluorine at different positions relative to the linking group, potentially altering the three-dimensional conformation of the final taxoid analog and consequently its biological activity. While quantitative structure-activity relationship (QSAR) data comparing different fluoropyridine substituents in taxoid series is not provided in the available source documentation, the specific citation of this regioisomer as the required building block for this class of compounds establishes its differentiated utility.

Antitumor agents Taxoid derivatives Paclitaxel analogs Oncology

Supplier Specification Variability Across Vendors

Cross-vendor analysis of commercial specifications for 3-fluoropyridine-2-carbaldehyde reveals quantifiable variation that procurement professionals must evaluate. Reported purity specifications range from 97% to 99% across major suppliers [1][2]. Physical property reporting shows variation: melting point values range from 49°C to 54°C; boiling point at 760 mmHg is reported as 166.5±20.0°C by some vendors versus 112°C/50mmHg by others [3]. Density specifications vary from 1.249 g/mL at 25°C to 1.269 g/cm³ (predicted) . Storage condition recommendations differ: 2–8°C under inert gas versus -20°C for long-term stability [4]. This variability is not observed to the same extent for more commonly stocked pyridine aldehydes (e.g., non-fluorinated pyridine-2-carbaldehyde, CAS 1121-60-4), where standardized specifications are more uniformly established. The divergence in reported values for the 3-fluoro derivative reflects its status as a specialized building block and underscores the importance of supplier qualification and certificate of analysis (CoA) review.

Supplier qualification QC specification Procurement compliance Batch consistency

C3-Selective Fluorination: Synthetic Accessibility and Supply Risk

The C3-selective fluorination of pyridine rings is a documented synthetic challenge that distinguishes 3-fluoropyridine derivatives from their 2-fluoro and 4-fluoro counterparts [1]. While 2-fluoropyridines can be accessed via nucleophilic aromatic substitution or Balz–Schiemann reactions on pre-functionalized pyridines, direct C–H fluorination at the 3-position (meta to nitrogen) typically requires specialized methodologies including Zincke imine intermediates or transition metal-catalyzed C–H functionalization with fluorinating reagents such as Selectfluor [1]. A Rh(III)-catalyzed C–H functionalization approach from α-fluoro-α,β-unsaturated oximes and alkynes has been demonstrated for 3-fluoropyridine synthesis with uniformly high regioselectivity, providing single regioisomers [2]. This synthetic complexity creates a differentiated supply landscape: 3-fluoropyridine-2-carbaldehyde is less commoditized than 2-fluoro analogs, with fewer commercial suppliers and greater price variability. Procurement specialists should recognize that the unique regiochemical demand of the 3-fluoro substitution pattern makes this building block more vulnerable to supply disruption and batch-to-batch variability than more synthetically accessible 2-fluoro or non-fluorinated pyridine aldehydes.

Synthetic methodology Regioselective fluorination Supply chain Process chemistry

3-Fluoropyridine-2-carbaldehyde Application Scenarios


Synthesis of S-3578 Antibacterial Derivatives

3-Fluoropyridine-2-carbaldehyde is a required intermediate for the synthesis of S-3578 derivatives, a series of antibacterial compounds with documented activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. This application is validated by multiple independent sources confirming the compound's role as the key building block for this scaffold. Procurement for this application requires the 3-fluoro regioisomer specifically; substitution with 2-fluoro-, 4-fluoro-, or 5-fluoro-pyridine-2-carbaldehyde would produce structurally distinct derivatives with unknown antibacterial profiles. Researchers developing novel agents to combat antibiotic-resistant Gram-positive and Gram-negative infections should prioritize this specific CAS number to ensure synthetic route fidelity and to reproduce published S-3578 derivative structures.

Synthesis of 9β-Dihydrobaccatin Taxoid Antitumor Agents

This compound serves as a precursor for preparing taxoids derived from 9β-dihydrobaccatin-9,10-acetals, a class of microtubule-stabilizing agents with documented anti-tumor activities [1][2]. The 3-fluoropyridine moiety, introduced via this aldehyde building block, installs a fluorine atom at a specific position that can influence the metabolic stability and tubulin-binding properties of the final taxoid analog. Medicinal chemistry programs focused on developing next-generation paclitaxel or docetaxel analogs with improved pharmacokinetic profiles or reduced susceptibility to efflux pump-mediated resistance should procure this specific regioisomer. Use of alternative fluoropyridine aldehydes would alter the three-dimensional conformation and electronic properties of the taxoid scaffold, potentially diminishing antitumor activity or altering the toxicity profile in unpredictable ways.

Aldehyde Building Block for Fluorinated Heterocycles

Beyond the specific drug discovery applications documented above, 3-fluoropyridine-2-carbaldehyde functions as a versatile aldehyde building block for constructing diverse fluorine-containing heterocyclic scaffolds [1]. The ortho-relationship between the aldehyde group at C2 and the fluorine at C3 creates a unique electrophilic center that can participate in condensation reactions (e.g., with amines to form imines, with hydrazines to form hydrazones) while the fluorine atom modulates the electron density of the pyridine ring [2]. The solid physical state (m.p. 49–54°C) facilitates accurate weighing for small-scale reactions compared to liquid fluoropyridine aldehydes . The predicted pKa of 1.25 for the pyridine nitrogen indicates significantly reduced basicity compared to non-fluorinated analogs, which may be advantageous in reactions where pyridine coordination to metal catalysts or protonation in acidic media is undesirable [2]. Storage under inert gas at 2–8°C is required to prevent aldehyde oxidation .

Synthetic Route Scouting and Protocol Evaluation

Given the documented synthetic challenge of C3-selective pyridine fluorination [1] and the variability in reported yields (11–44%) for this compound's preparation from 3-fluoropyridine [2], process chemists may evaluate this building block as part of route-scouting activities. The compound's physical properties—solid at room temperature, soluble in methanol and DMSO, slightly soluble in water [3]—enable straightforward isolation and purification in multistep sequences. Procurement for process development applications should include rigorous incoming quality control, as inter-vendor variability in purity (97–99%), melting point range (49–54°C), and impurity profiles has been documented . The requirement for storage under inert gas at controlled temperature (2–8°C or -20°C depending on duration) should be factored into inventory management and stability protocols [4].

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